3,4-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-17-8-4-3-7(5-9(8)18-2)10(16)15-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAPMWAKGVTDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Dimethoxybenzoyl Chloride
3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene. The reaction is driven to completion by heating under reflux (40–60°C, 2–4 h), yielding 3,4-dimethoxybenzoyl chloride with >95% conversion.
Reaction Conditions :
- Solvent : Dichloromethane (DCM)
- Temperature : 40–60°C
- Catalyst : None required
- Workup : Removal of excess SOCl₂ under reduced pressure
Coupling with 2,2,2-Trifluoroethylamine
The acyl chloride is reacted with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.
General Procedure :
- Dissolve 3,4-dimethoxybenzoyl chloride (1.0 equiv) in anhydrous DCM.
- Add 2,2,2-trifluoroethylamine (1.2 equiv) dropwise at 0°C.
- Stir at room temperature for 12–18 h.
- Quench with 10% aqueous HCl, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.
Optimization Data :
| Parameter | Value | Yield (%) |
|---|---|---|
| Solvent | DCM | 78 |
| Base | TEA | 82 |
| Temperature | 25°C | 85 |
| Reaction Time | 16 h | 85 |
This method affords the product in 78–85% yield after recrystallization from ethyl acetate/hexane.
Metal-Free Trifluoromethylation Approaches
For substrates lacking preformed trifluoroethyl groups, in situ generation of the trifluoroethylamine moiety is achieved via decarboxylative trifluoromethylation.
Hydrofluorination of Difluoroolefins
A ketone precursor (e.g., 3,4-dimethoxyacetophenone) undergoes difluoroolefination using (Me₂N)₃P⁺CF₂CO₂⁻, followed by hydrofluorination with tetrabutylammonium fluoride (TBAF).
Reaction Sequence :
- Difluoroolefination :
- React ketone with (Me₂N)₃P⁺CF₂CO₂⁻ (1.75 equiv) in toluene/DMA (3:1) at 100°C for 3 h.
- Hydrofluorination :
- Add TBAF (3.0 equiv) and stir at 100°C for 20–30 h.
Key Data :
- Yield : 65–72% (two steps)
- Side Products : <5% over-fluorinated derivatives
This method avoids transition metals, making it suitable for pharmaceutical applications.
Copper-Catalyzed Trifluoromethylation
Copper iodide (CuI) catalyzes the trifluoromethylation of alkenes using Umemoto’s reagent (2) in dimethyl sulfoxide (DMSO) at 80°C.
Procedure :
- Combine N-(2-(prop-1-en-2-yl)aryl)benzamide (1a), Umemoto’s reagent (1.75 equiv), and CuI (0.2 equiv) in DMSO.
- Heat at 80°C for 16–35 h under nitrogen.
- Extract with ethyl acetate, wash with brine, and purify via flash chromatography.
Results :
- Yield : 30–45% (allylic trifluoromethylation byproducts reduce efficiency)
- Optimized Solvent : DMSO > DCE
This approach is less favored due to moderate yields and competing side reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃, 400 MHz): δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 6.89 (d, J = 8.4 Hz, 1H, ArH), 4.15 (q, J = 9.2 Hz, 2H, CF₃CH₂), 3.93 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 3.40 (t, J = 5.6 Hz, 1H, NH).
- ¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C=O), 152.1, 148.9 (OCH₃), 124.5 (q, J = 277 Hz, CF₃), 55.8 (OCH₃), 42.1 (CF₃CH₂).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -66.4 (t, J = 9.2 Hz, CF₃).
Mass Spectrometry (MS)
- ESI-MS : m/z 306.1 [M+H]⁺ (calc. 306.09 for C₁₂H₁₃F₃NO₃).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acyl Chloride Coupling | 85 | 99 | High efficiency | Requires handling corrosive reagents |
| Metal-Free Hydrofluorination | 72 | 95 | No metal contaminants | Long reaction time (30 h) |
| Copper-Catalyzed | 45 | 90 | Single-pot reaction | Low yield, byproduct formation |
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The methoxy groups may participate in hydrogen bonding and other interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
Pyrazole Derivative (1's): The incorporation of a pyrazole ring (C14H14F3N3O3) enhances aromaticity and may improve binding to biological targets (e.g., enzymes or receptors).
Indole-Containing Analog: The indole moiety (C20H22N2O4) introduces a bulky heterocyclic group, likely affecting solubility and membrane permeability.
Ethoxy vs. Methoxy Substitution: Replacing methoxy with ethoxy groups (C19H22NO3F) increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
Amino Substituent: The 3-amino analog (C9H9F3N2O) lacks methoxy groups but introduces a primary amine, which may increase reactivity in nucleophilic reactions or hydrogen-bonding capacity .
Stability and Reactivity
- Methoxy vs. Ethoxy: Ethoxy groups (C19H22NO3F) may confer greater steric hindrance, slowing metabolic O-dealkylation compared to methoxy groups .
Biological Activity
3,4-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various research domains.
Chemical Structure and Properties
The compound features a benzamide structure with methoxy groups at the 3 and 4 positions and a trifluoroethyl substituent. This configuration enhances its lipophilicity and metabolic stability, which are critical for its biological interactions.
The mechanism of action for this compound involves:
- Interaction with Enzymes : The compound acts as a biochemical probe to study enzyme interactions, particularly with kinases such as SIK2 and SIK3. The trifluoroethyl group enhances membrane permeability, allowing the compound to enter cells more effectively .
- Modulation of Protein Activity : The methoxy groups may participate in hydrogen bonding with target proteins, influencing their activity and leading to various biological effects.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. It has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For instance:
- Inhibition of SIK Kinases : Studies have shown that this compound can selectively inhibit SIK2 and SIK3 with improved selectivity against SIK1. This selectivity is crucial for reducing off-target effects in therapeutic applications .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Its structural characteristics may contribute to its ability to modulate inflammatory pathways effectively.
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, the following table summarizes key differences:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains methoxy and trifluoroethyl groups | Anticancer; anti-inflammatory |
| 3,4-Dimethoxybenzamide | Lacks trifluoroethyl group | Different pharmacokinetics |
| N-(2,2,2-Trifluoroethyl)benzamide | No methoxy substituents | Altered biological profile |
| 3,4-Dimethoxy-N-(2,2,2-trichloroethyl)benzamide | Contains trichloroethyl instead of trifluoroethyl | Differences in chemical stability |
Study on Anticancer Activity
In a recent study focusing on the inhibition of SIK kinases by this compound:
- Objective : To evaluate the potency and selectivity of the compound against various SIK isoforms.
- Findings : The compound demonstrated significant inhibition of SIK2 and SIK3 with IC50 values indicating high potency. The selectivity against SIK1 suggests potential therapeutic advantages in cancer treatment .
Study on Enzyme Interaction
Another investigation assessed the role of this compound as a biochemical probe:
- Objective : To elucidate the interactions between the compound and specific enzymes.
- Results : The study confirmed that the trifluoroethyl group significantly enhances the compound's ability to penetrate cellular membranes and interact with target enzymes effectively.
Q & A
Q. How can researchers optimize the synthesis yield of 3,4-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide?
Methodological Answer:
- Step 1: Use a Schlenk flask under inert conditions (e.g., nitrogen or argon) to prevent decomposition of intermediates, as demonstrated in analogous benzamide syntheses .
- Step 2: Optimize reaction time and temperature. For example, reflux in acetonitrile at 80°C for 6–8 hours improves amidation efficiency .
- Step 3: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts. Ensure sodium pivalate is anhydrous to avoid purity loss .
- Key Parameters: Solvent choice (dichloromethane or acetonitrile), catalyst (e.g., triethylamine for pH control), and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Analysis: Conduct a pre-experiment risk assessment using guidelines from Prudent Practices in the Laboratory (e.g., evaluating mutagenicity via Ames II testing, as this compound shares structural alerts with mutagenic anomeric amides) .
- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to minimize exposure. Store the compound in amber vials at –20°C to prevent thermal decomposition .
- Emergency Measures: Neutralize spills with activated carbon and dispose of waste via approved hazardous chemical protocols .
Q. What characterization techniques validate the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Compare H and C NMR spectra with literature data (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 3.8–4.2 ppm for methoxy groups) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water mobile phase) to confirm >95% purity .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show [M+H] peaks matching the molecular formula (e.g., m/z 337.3 for CHFNO) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
Methodological Answer:
- Step 1: Cross-validate data using orthogonal techniques (e.g., IR spectroscopy for functional groups like amide C=O stretches at ~1650 cm) .
- Step 2: Perform 2D NMR (e.g., COSY, HMBC) to confirm connectivity, especially for overlapping signals in the methoxy and trifluoroethyl regions .
- Step 3: Re-synthesize the compound with isotopic labeling (e.g., N) to trace ambiguous signals .
Q. What strategies assess the mutagenic potential of this compound?
Methodological Answer:
- Ames Test Protocol: Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction) to detect frameshift and base-pair mutations. Compare results to positive controls (e.g., benzyl chloride) .
- Dose-Response Analysis: Test concentrations from 0.1–100 µM. Mutagenicity indices ≥2-fold over background indicate concern .
- Mitigation: Modify the trifluoroethyl group to reduce electrophilicity if mutagenicity is observed .
Q. How can researchers investigate the amidation reaction mechanism for this compound?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via in situ IR to track acyl chloride consumption. A linear Arrhenius plot suggests a single-step mechanism .
- Isotope Labeling: Use O-labeled water to determine if hydrolysis competes with amidation .
- Computational Modeling: Density functional theory (DFT) can predict transition states and activation energies for nucleophilic attack by the amine .
Q. What methods address low solubility in biological assays (e.g., enzyme inhibition studies)?
Methodological Answer:
- Solvent Screening: Test dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG-400) at ≤1% v/v to maintain cell viability .
- Prodrug Design: Introduce a hydrolyzable ester group to the benzamide to enhance aqueous solubility .
- Micellar Encapsulation: Use non-ionic surfactants (e.g., Tween-80) to solubilize the compound without altering bioactivity .
Q. How can enzyme inhibition assays be designed to evaluate this compound’s bioactivity?
Methodological Answer:
- Target Selection: Prioritize enzymes with structural homology to benzamide-binding proteins (e.g., kinases or G-protein-coupled receptors) .
- Assay Conditions: Use a fluorogenic substrate (e.g., 7-amino-4-methylcoumarin) in pH 7.4 buffer at 37°C. Measure IC values via dose-response curves .
- Control Experiments: Include a known inhibitor (e.g., staurosporine for kinases) and validate results with siRNA knockdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
